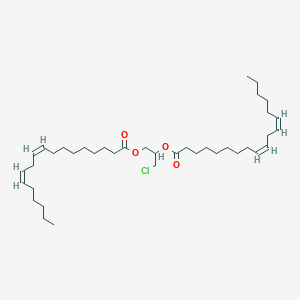
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1,2-Dilinoleoyl-3-chloropropanediol: is a synthetic compound with the molecular formula C39H67ClO4 and a molecular weight of 635.40 g/mol . It is categorized under fatty acyls and is often used as a reference material in biochemical research . The compound is characterized by the presence of two linoleoyl groups and a chloropropanediol backbone, making it a unique molecule in lipid chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol typically involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include linoleic acid, 3-chloro-1,2-propanediol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of rac-1,2-Dilinoleoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: rac-1,2-Dilinoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the chloropropanediol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Diols.
Substitution: Hydroxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
rac-1,2-Dilinoleoyl-3-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference material in lipid chemistry and for studying esterification reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis and further metabolism .
Vergleich Mit ähnlichen Verbindungen
1,2-Dilinolenoyl-3-chloropropanediol: Similar structure but contains linolenic acid instead of linoleic acid.
1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1,2-Dilinoleoyl-3-chloropropanediol is unique due to its specific combination of linoleoyl groups and a chloropropanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C39H67ClO4 |
|---|---|
Molekulargewicht |
635.4 g/mol |
IUPAC-Name |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















